4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-4-26(5-2)30(27,28)19-13-11-18(12-14-19)21-24-20(15-23)22(29-21)25(3)16-17-9-7-6-8-10-17/h6-14H,4-5,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPTUGLVSPEQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N(C)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the benzyl(methyl)amino and cyano groups. The final step involves the sulfonation of the benzene ring with diethylamine. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Overview
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with significant potential across various scientific fields. Its unique structure, featuring a sulfonamide core and multiple functional groups, makes it a valuable candidate for research in chemistry, medicine, and materials science.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : Its functional groups allow for the creation of diverse chemical entities.
- Reagent in Organic Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, which are fundamental in developing new compounds.
Medicine
This compound is under investigation for its potential therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways.
- Antimicrobial Activity : Research indicates possible efficacy against certain bacterial strains, warranting further exploration into its mechanism of action.
Industrial Applications
In the industrial sector, this compound is explored for its utility in:
- Material Science : It can be incorporated into polymers and coatings to enhance their properties.
- Green Chemistry Initiatives : The compound's synthesis can be optimized using environmentally friendly practices, contributing to sustainable development.
Mechanism of Action
The mechanism of action of 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations on the 1,3-Oxazole Core
Key structural analogues differ in substituents on the 1,3-oxazole ring and the sulfonamide group:
*Calculated based on analogous structures.
Key Observations :
- Amino Substituents: The benzyl(methyl)amino group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller substituents like propenylamino () or phenylethylamino (). This may enhance membrane permeability but reduce aqueous solubility.
- Heterocyclic Additions : Analogues with pyridine () or thiazole () rings exhibit distinct electronic profiles, which could modulate interactions with biological targets like enzymes or receptors.
Biological Activity
The compound 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide core with various functional groups, including a cyano group and an oxazole ring. Its IUPAC name is 4-[5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide. The molecular formula is with a molecular weight of approximately 424.52 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety may inhibit carbonic anhydrases (CAs), which are important for various physiological processes. Inhibitors of CAs are being explored for their potential in treating cancer and other diseases.
- Cell Viability Modulation : Research indicates that compounds similar to this one can affect the viability of cancer cell lines under different conditions, suggesting potential anti-cancer properties.
Anti-Cancer Properties
Recent studies have evaluated the compound's effects on various cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The findings indicate that:
- Inhibition of Cell Proliferation : The compound has demonstrated significant inhibitory effects on cell viability in a dose-dependent manner. For instance, IC50 values for related compounds against certain carbonic anhydrase isoforms were reported in the low nanomolar range .
Enzyme Inhibition Studies
The compound's ability to inhibit carbonic anhydrase isoforms has been a focal point of research. A comparative analysis of various derivatives revealed:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 14a | hCA II | 80.3 |
| 14b | hCA IX | 29.0 |
| 14c | hCA XII | 40.6 |
These results suggest that modifications to the benzene ring and side chains can significantly influence inhibitory potency .
Case Studies
- Molecular Docking Analysis : A study involving molecular docking simulations indicated that the compound binds effectively to the active site of carbonic anhydrases, stabilizing interactions through hydrogen bonds and hydrophobic contacts .
- Cell Line Viability Assays : In vitro assays showed that treatment with the compound led to a reduction in the proliferation of cancer cells under both normoxic and hypoxic conditions, highlighting its potential as a therapeutic agent .
Q & A
Basic: What are the standard synthetic routes and characterization techniques for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core via cyclization of precursors like acylated amino acids or ketones. Key steps include:
- Cyclization : Using reagents such as acetic anhydride or POCl₃ to form the oxazole ring .
- Functionalization : Introducing the benzyl(methyl)amino and cyano groups via nucleophilic substitution or condensation reactions .
- Sulfonamide linkage : Coupling the oxazole intermediate with N,N-diethylbenzenesulfonamide using coupling agents like EDC/HOBt .
Characterization employs:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Basic: How is the compound screened for initial biological activity in academic research?
Methodological Answer:
Primary screening focuses on target-agnostic assays to identify broad bioactivity:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : In vitro testing using cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. In vivo models like Daphnia magna lethality tests provide rapid ecotoxicological data .
- Enzyme inhibition : Fluorescence-based assays targeting kinases, proteases, or sulfotransferases, leveraging the sulfonamide group’s affinity for active sites .
Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?
Methodological Answer:
Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; switch to toluene/water biphasic systems for easier extraction .
- Catalysis : Palladium catalysts (e.g., Pd/C) for hydrogenation steps or CuI for click chemistry-based functionalization .
- Process control : Continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature stability and reduce side products .
- Purification : Gradient column chromatography (silica/C18) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Advanced: How are mechanistic studies conducted to elucidate the compound’s bioactivity?
Methodological Answer:
Mechanistic approaches combine computational and experimental tools :
- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2, carbonic anhydrase) using the sulfonamide moiety as an anchor .
- Kinetic analysis : Stopped-flow spectroscopy monitors enzyme inhibition rates (e.g., kₐₜₜ/Kₘ values) under varying pH/temperature conditions .
- Isotopic labeling : ¹⁵N or ¹³C-labeled analogs track metabolic pathways in cell cultures via LC-MS/MS .
Advanced: How do researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies include:
- MD simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess dynamic binding modes .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing cyano with nitro) to validate predicted binding interactions .
- Crystallography : Co-crystallize the compound with its target protein to compare empirical vs. predicted binding poses .
Basic: What analytical methods confirm the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC-UV at 24/48/72-hour intervals .
- Thermal stability : DSC/TGA analysis to determine melting/decomposition points.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-HRMS .
Advanced: How is the compound’s selectivity for specific biological targets validated?
Methodological Answer:
- Panel screening : Test against related isoforms (e.g., carbonic anhydrase I vs. II) to identify off-target effects .
- CRISPR knockouts : Use gene-edited cell lines (e.g., KO for EGFR) to confirm target-specific cytotoxicity .
- SPR spectroscopy : Measure real-time binding kinetics to immobilized targets, comparing dissociation constants (KD) across proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
